molecular formula C19H28O5 B12927438 4-((11-Carboxyundecyl)oxy)benzoic acid

4-((11-Carboxyundecyl)oxy)benzoic acid

Cat. No.: B12927438
M. Wt: 336.4 g/mol
InChI Key: VNJIPUGXWTVLSN-UHFFFAOYSA-N
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Description

4-((11-Carboxyundecyl)oxy)benzoic acid is an organic compound that features a benzoic acid moiety linked to a carboxyundecyl chain via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((11-Carboxyundecyl)oxy)benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with 11-bromoundecanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the esterification process. The hydrolysis step is usually carried out under acidic conditions using hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-((11-Carboxyundecyl)oxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxy acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration and halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Formation of peroxy acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitrobenzoic acids and halobenzoic acids.

Scientific Research Applications

4-((11-Carboxyundecyl)oxy)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-((11-Carboxyundecyl)oxy)benzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzoic acid moiety can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    4-((11-Carboxyundecyl)oxy)benzoic acid: Unique due to its long carboxyundecyl chain and ether linkage.

    4-Hydroxybenzoic acid: Lacks the carboxyundecyl chain, making it less amphiphilic.

    11-Bromoundecanoic acid: Contains a bromine atom instead of the benzoic acid moiety, leading to different reactivity.

Uniqueness

This compound is unique due to its combination of a benzoic acid moiety and a long carboxyundecyl chain, which imparts both hydrophilic and hydrophobic properties. This amphiphilic nature makes it suitable for applications in drug delivery and materials science.

Properties

Molecular Formula

C19H28O5

Molecular Weight

336.4 g/mol

IUPAC Name

4-(11-carboxyundecoxy)benzoic acid

InChI

InChI=1S/C19H28O5/c20-18(21)10-8-6-4-2-1-3-5-7-9-15-24-17-13-11-16(12-14-17)19(22)23/h11-14H,1-10,15H2,(H,20,21)(H,22,23)

InChI Key

VNJIPUGXWTVLSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCCCCCCCCCCC(=O)O

Origin of Product

United States

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